molecular formula C5H10O5 B12689059 Beta-D-Xylulofuranose CAS No. 20750-28-1

Beta-D-Xylulofuranose

Cat. No.: B12689059
CAS No.: 20750-28-1
M. Wt: 150.13 g/mol
InChI Key: LQXVFWRQNMEDEE-MROZADKFSA-N
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Description

Beta-D-Xylulofuranose is a furanose form of D-xylose, a five-carbon sugar that is a constituent of hemicelluloses, which are the second most abundant polysaccharides in nature after cellulose . This compound is significant in various biological and industrial processes due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Beta-D-Xylulofuranose can be achieved through stereoselective methods. One such method involves the use of 3,4-O-xylylene-protected thioglycoside donors. This approach ensures high stereoselectivity and yields the desired this compound . The reaction conditions typically involve the use of a donor with both the xylylene group and a benzoate ester at O-1, which provides the best results for most acceptors .

Industrial Production Methods

Industrial production of this compound often involves enzymatic pathways due to their efficiency and specificity. Enzymes such as xylanases and beta-xylosidases are employed to hydrolyze hemicelluloses, releasing this compound . These methods are advantageous as they are environmentally friendly and can be carried out under mild conditions.

Chemical Reactions Analysis

Types of Reactions

Beta-D-Xylulofuranose undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into corresponding acids.

    Reduction: Reduction reactions can yield sugar alcohols.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include xylonic acid from oxidation, xylitol from reduction, and various substituted xylulofuranoses from substitution reactions.

Mechanism of Action

The mechanism of action of Beta-D-Xylulofuranose involves its interaction with specific enzymes and receptors in biological systems. For instance, it acts as a substrate for enzymes like xylanases and beta-xylosidases, which catalyze its hydrolysis . These interactions are crucial for its role in metabolic pathways and its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its furanose ring structure, which imparts distinct reactivity and biological properties compared to its pyranose counterparts. Its specific stereochemistry also makes it a valuable compound in stereoselective synthesis and enzymatic studies.

Properties

CAS No.

20750-28-1

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

IUPAC Name

(2R,3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4+,5-/m1/s1

InChI Key

LQXVFWRQNMEDEE-MROZADKFSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@](O1)(CO)O)O)O

Canonical SMILES

C1C(C(C(O1)(CO)O)O)O

melting_point

15 °C

physical_description

Liquid

Origin of Product

United States

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